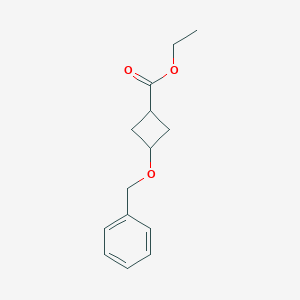

Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-phenylmethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBSPEXKRNDFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223874 | |

| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141352-63-8 | |

| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among the scaffolds that have garnered increasing attention are cyclobutane derivatives. Historically underutilized due to perceived synthetic challenges and ring strain, the cyclobutane moiety is now recognized for its ability to introduce three-dimensionality into otherwise planar molecules, a critical attribute for enhancing target engagement and specificity.[1][2] The unique puckered structure of the cyclobutane ring can serve as a bioisosteric replacement for other cyclic systems, often leading to improved metabolic stability and oral bioavailability.[2] Furthermore, the inherent strain energy of the cyclobutane ring does not necessarily equate to instability but can be harnessed to influence molecular conformation and reactivity in a controlled manner.[1]

This guide provides a comprehensive overview of the synthesis and characterization of a specific, valuable cyclobutane-containing building block: Ethyl 3-(benzyloxy)cyclobutanecarboxylate . This compound serves as a versatile intermediate in the synthesis of more complex molecules, with the benzyloxy group providing a stable protecting group for a hydroxyl functionality that can be deprotected under various conditions, and the ethyl ester offering a handle for further chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A logical and efficient route involves a two-stage process: first, the formation of the core 3-(benzyloxy)cyclobutanecarboxylic acid, followed by its esterification. This approach allows for the purification of the intermediate carboxylic acid, ensuring a high-purity final product.

An alternative and highly effective strategy begins with a commercially available precursor, ethyl 3-oxocyclobutanecarboxylate. This pathway involves three key transformations:

-

Reduction of the Ketone: The carbonyl group of ethyl 3-oxocyclobutanecarboxylate is selectively reduced to a hydroxyl group, yielding ethyl 3-hydroxycyclobutanecarboxylate.

-

Ether Formation: The resulting hydroxyl group is then converted to a benzyl ether via a Williamson ether synthesis.

-

Esterification (if starting from the acid): If the synthesis commences with 3-(benzyloxy)cyclobutanecarboxylic acid, a final Fischer esterification step is employed to obtain the target ethyl ester.

This guide will focus on the synthetic route commencing from ethyl 3-oxocyclobutanecarboxylate, as it offers a streamlined and high-yielding approach.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from ethyl 3-oxocyclobutanecarboxylate to this compound.

Caption: Synthetic pathway from ethyl 3-oxocyclobutanecarboxylate.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, with explanations for the choice of reagents and conditions, ensuring reproducibility and a high degree of success.

Part 1: Reduction of Ethyl 3-oxocyclobutanecarboxylate

The reduction of the ketone to a secondary alcohol is a critical step. Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high selectivity for ketones in the presence of esters. Methanol serves as a suitable protic solvent.

Protocol:

-

To a stirred solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C (ice bath), add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of acetone (1.5 eq) to consume excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

To the residue, add water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude ethyl 3-hydroxycyclobutanecarboxylate, which can often be used in the next step without further purification.

Part 2: Williamson Ether Synthesis for Benzylation

The Williamson ether synthesis is a robust and reliable method for forming ethers. In this step, the hydroxyl group of ethyl 3-hydroxycyclobutanecarboxylate is deprotonated with a strong base, sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide. Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction.

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.3 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃[2] |

| Molecular Weight | 234.29 g/mol [2] |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 314.4 ± 35.0 °C at 760 mmHg (Predicted) |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) |

Spectroscopic Data

The following is the expected spectroscopic data for this compound, based on its chemical structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.25 (m, 5H, Ar-H), 4.48 (s, 2H, O-CH₂-Ar), 4.15 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃), 3.95-3.85 (m, 1H, CH-OBn), 2.80-2.70 (m, 1H, CH-CO₂Et), 2.40-2.20 (m, 4H, cyclobutane-CH₂), 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 174.5 (C=O), 138.5 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 71.5 (O-CH₂-Ar), 70.0 (CH-OBn), 60.5 (O-CH₂-CH₃), 38.0 (CH-CO₂Et), 32.0 (cyclobutane-CH₂), 14.2 (O-CH₂-CH₃) |

| FT-IR (neat) | ν (cm⁻¹) 3030 (Ar C-H), 2980, 2935 (Aliphatic C-H), 1730 (C=O, ester), 1180 (C-O, ester), 1100 (C-O, ether) |

| Mass Spectrometry (ESI+) | m/z 235.13 [M+H]⁺, 257.11 [M+Na]⁺ |

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a classic Sₙ2 mechanism.

Caption: Mechanism of the Williamson Ether Synthesis.

Conclusion and Future Perspectives

This technical guide has outlined a robust and efficient synthetic route to this compound, a valuable building block for drug discovery and organic synthesis. The provided protocols, grounded in established chemical principles, offer a reliable methodology for its preparation. The detailed characterization data, while predictive, serves as a benchmark for researchers synthesizing this compound. The strategic use of the cyclobutane scaffold, as exemplified by this intermediate, is anticipated to continue to grow in importance, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed Central.

- Kuujia.com. (2026). 106596-81-0(Ethyl 3-(benzyloxy)

Sources

Spectroscopic data for Ethyl 3-(benzyloxy)cyclobutanecarboxylate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(benzyloxy)cyclobutanecarboxylate

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in the synthesis of various biologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the data itself but also the underlying principles and experimental considerations.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups and stereochemical complexity that makes spectroscopic analysis a critical tool for its unambiguous identification and characterization. The molecule contains an ethyl ester, a benzyl ether, and a cyclobutane ring, each contributing distinct signatures to its various spectra.

Molecular Formula: C₁₄H₁₈O₃[1]

Molecular Weight: 234.29 g/mol [1]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra for a small organic molecule like this compound is as follows:

Caption: A generalized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy Data (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (Phenyl ring of benzyl group) |

| ~4.50 | s | 2H | O-CH₂ -Ph |

| ~4.15 | q | 2H | O-CH₂ -CH₃ |

| ~4.00 | m | 1H | CH -O (Cyclobutane ring) |

| ~2.80 | m | 1H | CH -COOEt (Cyclobutane ring) |

| ~2.40 | m | 2H | Cyclobutane ring CH₂ |

| ~2.20 | m | 2H | Cyclobutane ring CH₂ |

| ~1.25 | t | 3H | O-CH₂-CH₃ |

Interpretation:

-

The aromatic protons of the benzyl group are expected to appear as a multiplet around 7.35 ppm.

-

The benzylic methylene protons are diastereotopic and would ideally appear as two doublets, but are often seen as a singlet around 4.50 ppm.

-

The quartet at approximately 4.15 ppm and the triplet at 1.25 ppm are characteristic of an ethyl group.

-

The protons on the cyclobutane ring will exhibit complex splitting patterns due to cis and trans coupling, appearing as multiplets in the aliphatic region.

¹³C NMR Spectroscopy Data (Predicted)

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C =O (Ester carbonyl) |

| ~138 | Quaternary Ar-C |

| ~128.5 | Ar-C H |

| ~127.8 | Ar-C H |

| ~127.6 | Ar-C H |

| ~72 | O-C H₂-Ph |

| ~68 | C H-O (Cyclobutane ring) |

| ~60.5 | O-C H₂-CH₃ |

| ~40 | C H-COOEt (Cyclobutane ring) |

| ~30 | Cyclobutane ring C H₂ |

| ~14 | O-CH₂-C H₃ |

Interpretation:

-

The ester carbonyl carbon is the most deshielded, appearing around 174 ppm.

-

The aromatic carbons of the benzyl group are observed in the 127-138 ppm range.

-

The carbons of the ethyl group and the cyclobutane ring appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample is using Attenuated Total Reflectance (ATR).

Caption: General workflow for Mass Spectrometry with Electron Ionization.

Mass Spectrometry Data (Predicted)

-

Molecular Ion (M⁺): m/z = 234. This corresponds to the molecular weight of the compound. [1]* Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): m/z = 189

-

Loss of the ethyl group (-CH₂CH₃): m/z = 205

-

Loss of the entire ester group (-COOCH₂CH₃): m/z = 161

-

Formation of the tropylium ion: m/z = 91 (from the benzyl group)

-

Formation of the benzyl cation: m/z = 91

-

McLafferty rearrangement: This is a possibility if the stereochemistry allows for the appropriate hydrogen transfer.

-

Caption: Simplified major fragmentation pathways for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles, serves as a valuable reference for researchers working with this compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.

References

-

Kuujia.com. 106596-81-0(this compound). Available at: [Link]

-

Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. (2021). Available at: [Link]

-

PubChem. Ethyl cyclobutanecarboxylate. National Institutes of Health. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

NIST. Ethyl cyclobutanecarboxylate. NIST Chemistry WebBook. Available at: [Link]

Sources

Physical and chemical properties of Ethyl 3-(benzyloxy)cyclobutanecarboxylate

An In-depth Technical Guide to Ethyl 3-(benzyloxy)cyclobutanecarboxylate for Researchers and Drug Development Professionals

Introduction

This compound is a key organic intermediate characterized by a unique strained cyclobutane scaffold, an ester functional group, and a benzyl ether. This combination of features makes it a valuable and versatile building block in modern organic synthesis. The cyclobutane motif is of particular interest in medicinal chemistry, where its conformational rigidity and three-dimensional structure are leveraged to design novel therapeutic agents with improved potency and selectivity. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis, and safe handling protocols, designed for scientists engaged in research and development.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity. The molecule consists of a cyclobutane ring substituted with an ethoxycarbonyl group and a benzyloxy group.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | ethyl 3-(benzyloxy)cyclobutane-1-carboxylate |

| CAS Number | 106596-81-0[1] |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Synonyms | 3-(Benzyloxy)cyclobutanecarboxylic acid ethyl ester; Ethyl 3-(phenylmethoxy)cyclobutanecarboxylate[1] |

| InChI Key | (Generated from structure) |

| SMILES | CCOC(=O)C1CC(OCC2=CC=CC=C2)C1 |

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Physical Properties

The physical properties of a compound are critical for its application in experimental settings, influencing choices of solvents, reaction temperatures, and purification methods.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Yellow liquid | [2] |

| Boiling Point | 314.4 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 128.7 ± 20.5 °C | [1] |

| LogP | 2.54 | [1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| Storage | Store at 0-8 °C for short term, -20°C for long term |[1][2] |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for structure verification and purity assessment. The following is a predicted profile based on the compound's structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The protons on the cyclobutane ring would appear as complex multiplets in the 2.0-3.0 ppm region. The benzylic protons (-O-CH₂-Ph) would likely present as a singlet around 4.5 ppm, while the aromatic protons of the phenyl group would appear as a multiplet between 7.2 and 7.4 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the ester carbonyl carbon around 170-175 ppm. The aromatic carbons would resonate in the 127-138 ppm range. The carbons of the ethyl group, benzylic methylene, and the cyclobutane ring would appear in the aliphatic region (approx. 14-75 ppm).

-

IR (Infrared Spectroscopy): A strong absorption band is expected around 1730 cm⁻¹ corresponding to the C=O stretch of the ester. C-O stretching vibrations for the ether and ester linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹.

-

MS (Mass Spectrometry): The molecular ion peak (M⁺) would be observed at m/z = 234. Key fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the tropylium cation (C₇H₇⁺, m/z = 91), which is a very stable fragment characteristic of benzyl compounds.

Chemical Properties and Synthetic Reactivity

The reactivity of this compound is dictated by its three primary functional groups: the ester, the benzyl ether, and the cyclobutane ring.

-

Ester Group: This group is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 3-(benzyloxy)cyclobutanecarboxylic acid and ethanol.

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3-(benzyloxy)cyclobutyl)methanol.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the ethyl group.

-

-

Benzyl Ether Group: The benzyloxy group serves as a robust protecting group for the hydroxyl functionality. Its primary mode of cleavage is hydrogenolysis.

-

Deprotection: Catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst) efficiently cleaves the benzyl ether to reveal the free hydroxyl group, yielding Ethyl 3-hydroxycyclobutanecarboxylate and toluene. This is a clean and high-yielding reaction, fundamental to its use in multi-step synthesis.

-

-

Cyclobutane Ring: The ring itself is relatively stable under common reaction conditions but possesses ring strain that can be exploited in certain transformations, though reactions at the functional groups are far more common.

Synthesis Pathway

One common and effective method for synthesizing the core cyclobutane structure involves a [2+2] cycloaddition followed by dechlorination.[3][4]

A generalized synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 3-(Benzyloxy)cyclobutanone (Intermediate)

This protocol is a conceptual representation based on established literature procedures.[3][5]

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) is charged with activated Zinc-Copper couple and anhydrous diethyl ether.

-

Cycloaddition: A solution of benzyl vinyl ether and trichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension at room temperature over several hours. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting materials.

-

Dechlorination: Upon completion, the reaction mixture is cooled, and a solution of zinc powder in acetic acid is added slowly. This step reduces the dichlorinated intermediate to the desired 3-(benzyloxy)cyclobutanone.[5]

-

Workup and Purification: The reaction is quenched with a saturated solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure intermediate. The intermediate is then oxidized and esterified in subsequent steps to yield the final product.

Safety and Handling

Proper handling is imperative to ensure laboratory safety. The following information is synthesized from available safety data.

-

Hazard Identification: May be harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[6]

-

Signal Word: Warning[1]

Table 3: Precautionary Measures

| Type | Precautionary Statement Codes | Recommendations |

|---|---|---|

| Prevention | P261, P264, P280 | Avoid breathing vapors. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[7][8] |

| Response | P302+P352, P305+P351+P338 | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Handling | - | Use in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, and open flames.[9] |

| Storage | - | Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage at -20°C for long-term stability.[1][9] |

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in its ability to introduce the cyclobutane scaffold into larger, more complex molecules.

-

Pharmaceutical Intermediates: The cyclobutane ring is a bioisostere for phenyl rings and other cyclic systems, offering a way to improve metabolic stability, reduce toxicity, and fine-tune the 3D conformation of a drug candidate to enhance binding affinity.[10][11]

-

Medicinal Chemistry: The ester can be converted to an amide, and the benzyl ether can be deprotected to a hydroxyl group. These two functional handles allow for the facile connection of the cyclobutane core to other fragments in a drug discovery program.

-

Fine Chemicals: It serves as a precursor for various specialized organic compounds where the cyclobutane structure is a required element.[10]

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physical and chemical properties. Its strategic importance is rooted in the synthetically versatile ester and benzyl ether functional groups, which allow for controlled, sequential modifications. For researchers in drug discovery and organic synthesis, a thorough understanding of its reactivity, handling requirements, and synthetic origins is crucial for its effective application in the creation of novel and complex molecular architectures.

References

-

Kuujia.com. 106596-81-0(this compound). [Link]

-

PubChem - NIH. Ethyl 3-oxocyclobutanecarboxylate | C7H10O3 | CID 22467070. [Link]

-

PubChem - NIH. Ethyl cyclobutanecarboxylate | C7H12O2 | CID 84700. [Link]

-

American Chemical Society. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014-02-18). [Link]

-

PubChem. Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982. [Link]

-

Capot Chemical. MSDS of 3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid. (2025-12-26). [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. (2023-09-11). [Link]

-

AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024-04-16). [Link]

- Google Patents. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Cyclobutanecarboxylate: A Versatile Pharmaceutical Intermediate for Advanced Synthesis. [Link]

- Google Patents. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

-

The Good Scents Company. ethyl cyclohexyl carboxylate, 3289-28-9. [Link]

-

SpectraBase. Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. 106596-81-0(this compound) | Kuujia.com [kuujia.com]

- 2. 3-Benzyloxy-cyclobutanecarboxylic acid 97% | CAS: 4958-02-5 | AChemBlock [achemblock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 5. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 6. Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.at [fishersci.at]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 3-(benzyloxy)cyclobutanecarboxylate (CAS 106596-81-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(benzyloxy)cyclobutanecarboxylate, with CAS number 106596-81-0, is a valuable carbocyclic building block in medicinal chemistry and organic synthesis. Its unique cyclobutane scaffold, combined with the versatile benzyl ether and ethyl ester functionalities, makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The conformational rigidity imparted by the cyclobutane ring is a desirable feature in drug design, often leading to improved binding affinity and selectivity for biological targets. This technical guide provides a comprehensive overview of the properties, synthesis, purification, and applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a substituted cyclobutane derivative with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol .[1] The presence of a benzyl ether and an ethyl ester group significantly influences its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 106596-81-0 | [2] |

| Molecular Formula | C₁₄H₁₈O₃ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 314.4 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 128.7 ± 20.5 °C | [2] |

| LogP | 2.54 | [2] |

| Refractive Index | 1.517 | |

| Polar Surface Area | 35.53 Ų | [2] |

Structure:

Figure 1: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes, often involving the formation of the cyclobutane ring as a key step. A common strategy involves the reaction of a malonate derivative with a 1,3-dihalopropane to construct the four-membered ring, followed by functional group manipulations.

Synthetic Pathway

A plausible synthetic route starts from diethyl malonate and 1,3-dibromopropane to form diethyl 1,1-cyclobutanedicarboxylate. This is then selectively hydrolyzed and decarboxylated to yield cyclobutanecarboxylic acid. Subsequent steps would involve the introduction of the benzyloxy group at the 3-position and esterification to the ethyl ester.

A related synthesis of 3-(benzyloxy)-1-cyclobutanone, a key intermediate, has been described in the patent literature. This method involves a nucleophilic substitution reaction to form a cyclobutane ring, followed by deprotection and hydrolysis, and subsequent introduction of the benzyloxy group.[3]

Figure 2: A potential synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate. To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise at room temperature.[4] Subsequently, 1,3-dibromopropane is added, and the mixture is refluxed for several hours.[4] After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by distillation under reduced pressure.[4]

-

Step 2: Synthesis of 1,1-Cyclobutanedicarboxylic Acid. The diethyl 1,1-cyclobutanedicarboxylate is saponified by refluxing with a solution of potassium hydroxide in aqueous ethanol.[1][4] After removal of ethanol, the aqueous solution is acidified with hydrochloric acid to precipitate the dicarboxylic acid, which is then collected by filtration.[1][4]

-

Step 3: Synthesis of Cyclobutanecarboxylic Acid. The 1,1-cyclobutanedicarboxylic acid is heated at its melting point until the evolution of carbon dioxide ceases. The resulting crude cyclobutanecarboxylic acid is then purified by distillation.[1]

-

Step 4: Introduction of the 3-Benzyloxy Group and Esterification. The cyclobutanecarboxylic acid is then subjected to further reactions to introduce the benzyloxy group at the 3-position, a step that may require multiple transformations including halogenation and nucleophilic substitution. Finally, esterification with ethanol in the presence of an acid catalyst yields the target compound, this compound.

Purification

Purification of this compound is typically achieved by column chromatography on silica gel. The choice of eluent is crucial for achieving good separation. A common solvent system for compounds with similar polarity is a mixture of hexane and ethyl acetate, with the ratio adjusted based on the polarity of the impurities. For instance, a gradient elution starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity can be effective.[5]

Figure 3: General workflow for the purification of this compound.

Spectral Characterization

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons of the benzyl group (around δ 7.2-7.4 ppm), a singlet for the benzylic methylene protons (around δ 4.5 ppm), a quartet for the ethyl ester methylene protons (around δ 4.1 ppm), and a triplet for the ethyl ester methyl protons (around δ 1.2 ppm). The protons on the cyclobutane ring will appear as multiplets in the aliphatic region (around δ 2.0-3.0 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum should display a signal for the ester carbonyl carbon (around δ 173 ppm), signals for the aromatic carbons of the benzyl group (in the range of δ 127-138 ppm), a signal for the benzylic methylene carbon (around δ 70 ppm), a signal for the ethyl ester methylene carbon (around δ 60 ppm), and a signal for the ethyl ester methyl carbon (around δ 14 ppm). The carbons of the cyclobutane ring will resonate in the aliphatic region.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.

-

Storage: Store in a well-ventilated place. Keep cool.

It is essential to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety and handling information before working with this compound.

Applications in Drug Discovery and Development

The cyclobutane motif is increasingly recognized as a valuable scaffold in drug discovery. Its rigid, three-dimensional structure can help to pre-organize pharmacophoric groups in a favorable conformation for binding to a biological target, potentially leading to increased potency and selectivity. This compound serves as a versatile building block for introducing this desirable structural element into drug candidates.

The presence of the benzyloxy and ethyl ester groups provides handles for further chemical modifications. The benzyl group can be removed by hydrogenolysis to reveal a hydroxyl group, which can then be functionalized in various ways. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can be used to form amide bonds or other functional groups.

Suppliers

This compound is commercially available from various chemical suppliers. Researchers should inquire about purity and availability from these vendors. Some of the known suppliers include:

-

Angene Chemical

-

Capot Chemical

-

Kuujia.com

-

Skyrun Industrial Co., Limited

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the potential for diverse chemical transformations, makes it a key intermediate for the synthesis of complex molecules, including potential drug candidates. The rigid cyclobutane core is a particularly attractive feature for the design of molecules with improved pharmacological properties. This technical guide provides a foundation for researchers and drug development professionals to understand and utilize this important chemical entity in their synthetic endeavors.

References

-

106596-81-0(this compound) | Kuujia.com. (URL: [Link])

-

Safety Data Sheet - Angene Chemical. (URL: [Link])

-

This compound 95% | CAS: 106596-81-0. (URL: [Link])

-

Specifications of this compound. (URL: [Link])

- CN111320535B - Preparation method of 3- (benzyloxy)

-

Column Chromatography - Organic Chemistry at CU Boulder. (URL: [Link])

- Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (URL: not available)

-

Synthesis of kinase inhibitors as anti-cancer agents | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Definitive Guide to the Stereochemistry of 3-Substituted Cyclobutanecarboxylates: Synthesis, Conformation, and Characterization

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique platform for the precise spatial arrangement of functional groups, influencing molecular recognition and physicochemical properties. This in-depth technical guide provides a comprehensive exploration of the stereochemistry of 3-substituted cyclobutanecarboxylates, a class of compounds with significant applications in drug development. We will delve into the nuanced conformational landscape of the cyclobutane ring, detail state-of-the-art methodologies for stereoselective synthesis, and provide robust protocols for the unambiguous determination of stereochemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the stereochemical intricacies of this valuable molecular framework.

The Conformational Landscape of the Cyclobutane Ring

The stereochemical behavior of 3-substituted cyclobutanecarboxylates is fundamentally dictated by the inherent conformational properties of the cyclobutane ring. Unlike the planar representation often depicted in two dimensions, cyclobutane exists in a puckered or "butterfly" conformation to alleviate torsional strain arising from eclipsing interactions between adjacent hydrogen atoms. This puckering results in two distinct substituent positions: axial and equatorial.

The puckered conformation is characterized by a dihedral angle that deviates from a perfectly planar structure.[1][2] The energy barrier for ring flipping between two equivalent puckered conformations is low, allowing for rapid interconversion at room temperature. However, the introduction of substituents breaks this degeneracy, leading to a conformational preference.

In 1,3-disubstituted cyclobutanes, the cis and trans isomers exhibit distinct conformational preferences. Generally, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric interactions. In the trans isomer, both substituents can occupy pseudo-equatorial positions, minimizing steric strain. Conversely, in the cis isomer, one substituent is forced into a pseudo-axial position, leading to greater steric hindrance.[3]

The interplay of steric and electronic effects of the substituents at the C1 and C3 positions ultimately determines the dominant conformation and the relative stability of the cis and trans isomers. Understanding these conformational preferences is paramount for designing stereoselective syntheses and interpreting spectroscopic data.

Stereoselective Synthesis of 3-Substituted Cyclobutanecarboxylates

Achieving stereocontrol in the synthesis of 3-substituted cyclobutanecarboxylates is a significant challenge that has been addressed through a variety of elegant synthetic strategies. These methods can be broadly categorized into enantioselective and diastereoselective approaches.

Enantioselective Synthesis via [2+2] Cycloaddition

The [2+2] cycloaddition reaction is a powerful tool for the construction of the cyclobutane ring. Catalytic enantioselective [2+2] cycloadditions have emerged as a premier strategy for accessing chiral cyclobutanes with high enantiopurity.[4][5] These reactions often employ chiral Lewis acids or organocatalysts to control the facial selectivity of the cycloaddition.

Key Mechanistic Considerations: The stereochemical outcome of a catalytic enantioselective [2+2] cycloaddition is governed by the chiral environment created by the catalyst. The catalyst coordinates to one of the reactants, directing the approach of the second reactant to a specific face of the double bond, thereby inducing asymmetry in the product. The choice of catalyst, solvent, and temperature are critical parameters for optimizing enantioselectivity.[6][7]

Experimental Protocol: Catalytic Enantioselective [2+2] Cycloaddition

This protocol describes a general procedure for the enantioselective [2+2] cycloaddition of an alkene and a ketene precursor, adapted from contemporary literature.[6][8]

Materials:

-

Chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine or a copper-bis(oxazoline) complex) (5-10 mol%)

-

Alkene (1.0 equiv)

-

Ketene precursor (e.g., an acyl halide or anhydride) (1.2 equiv)

-

Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the chiral Lewis acid catalyst and the anhydrous solvent.

-

Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

-

Add the alkene to the catalyst solution and stir for 15-30 minutes.

-

Slowly add the ketene precursor dropwise over a period of 1-2 hours.

-

Stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched cyclobutanecarboxylate derivative.

Diastereoselective Synthesis and Chiral Resolution

An alternative approach to obtaining stereochemically pure 3-substituted cyclobutanecarboxylates involves the diastereoselective synthesis of a mixture of diastereomers followed by their separation. Chiral resolution, a classical yet effective technique, can also be employed to separate enantiomers.

The synthesis of cis- and trans-3-hydroxycyclobutanecarboxylates often begins with the preparation of 3-oxocyclobutanecarboxylic acid.[9][10] The reduction of the ketone functionality can then be controlled to favor either the cis or trans alcohol.

Causality of Stereoselectivity: The stereochemical outcome of the reduction is influenced by the steric bulk of the reducing agent and the directing effect of the carboxylate group. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), will preferentially attack from the less hindered face, often leading to the trans isomer. Conversely, smaller reducing agents, like sodium borohydride, may show less selectivity. The carboxylate group can also coordinate with the reducing agent, directing the hydride delivery to the same face, favoring the cis isomer.

Experimental Protocol: Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid

This protocol outlines a typical procedure for the synthesis of cis-3-hydroxycyclobutanecarboxylic acid from 3-oxocyclobutanecarboxylic acid.[11]

Materials:

-

3-Oxocyclobutanecarboxylic acid (1.0 equiv)

-

Sodium borohydride (NaBH₄) (1.5 equiv)

-

Methanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Dissolve 3-oxocyclobutanecarboxylic acid in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by carefully adding 1 M hydrochloric acid until the pH is acidic (pH ~2-3).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure cis-3-hydroxycyclobutanecarboxylic acid.

Kinetic resolution is a powerful method for separating enantiomers based on their differential reaction rates with a chiral catalyst or reagent. Lipases are widely used biocatalysts for the kinetic resolution of racemic alcohols and esters due to their high enantioselectivity and mild reaction conditions.[9][12][13]

Principle of Resolution: In a lipase-catalyzed kinetic resolution of a racemic 3-hydroxycyclobutanecarboxylate, the enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted enantiomeric alcohol, which can then be separated by chromatography.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general procedure for the kinetic resolution of a racemic 3-hydroxycyclobutanecarboxylate using a lipase.[12]

Materials:

-

Racemic 3-hydroxycyclobutanecarboxylate (1.0 equiv)

-

Immobilized lipase (e.g., Novozym® 435) (10-50% w/w)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate) (0.5-0.6 equiv)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

Procedure:

-

To a flask containing the racemic 3-hydroxycyclobutanecarboxylate, add the anhydrous organic solvent and the immobilized lipase.

-

Add the acyl donor to the mixture.

-

Stir the suspension at a controlled temperature (typically 25-45 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion by filtering off the immobilized lipase.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol and the acylated product by flash column chromatography on silica gel.

Techniques for Stereochemical Assignment

The unambiguous determination of the relative and absolute stereochemistry of 3-substituted cyclobutanecarboxylates is crucial. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the stereochemistry of cyclobutane derivatives. Proton (¹H) NMR, in particular, provides valuable information through chemical shifts and spin-spin coupling constants.[14]

The vicinal (³J) coupling constants between protons on adjacent carbons in the cyclobutane ring are highly dependent on the dihedral angle between them, as described by the Karplus relationship.[15][16] This dependence allows for the differentiation of cis and trans isomers.

-

Trans Isomers: In the more stable diequatorial conformation of a trans-1,3-disubstituted cyclobutane, the vicinal protons can have both cis and trans relationships. The trans coupling constant (³Jtrans) is typically larger (around 8-12 Hz) than the cis coupling constant (³Jcis) (around 5-8 Hz).

-

Cis Isomers: In a cis-1,3-disubstituted cyclobutane, one substituent is axial and the other is equatorial. This leads to different dihedral angles and consequently different coupling constants compared to the trans isomer.

Table 1: Representative ¹H-¹H Coupling Constants for 3-Substituted Cyclobutanecarboxylates

| Compound | Isomer | Protons | Coupling Constant (³J, Hz) | Reference |

| 3-Aminocyclobutanecarboxylic acid | cis | H1-H2 | ~7.5 | [14] |

| H2-H3 | ~8.0 | [14] | ||

| 3-Aminocyclobutanecarboxylic acid | trans | H1-H2 | ~6.5 | [14] |

| H2-H3 | ~9.0 | [14] | ||

| 3-Hydroxycyclobutanecarboxylate | cis | H1-H2 | ~7.8 | [14] |

| H2-H3 | ~8.2 | [14] | ||

| 3-Hydroxycyclobutanecarboxylate | trans | H1-H2 | ~6.2 | [14] |

| H2-H3 | ~9.5 | [14] |

NOESY is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å).[17][18][19] This is particularly useful for determining the relative stereochemistry of substituents on the cyclobutane ring.

-

For cis isomers: A NOE cross-peak will be observed between the protons of the substituents at C1 and C3, as they are on the same face of the ring.

-

For trans isomers: No NOE cross-peak will be observed between the protons of the substituents at C1 and C3, as they are on opposite faces of the ring.

Experimental Protocol: 2D NOESY for Stereochemical Determination

This protocol provides a general guide for acquiring and interpreting a 2D NOESY spectrum to determine the relative stereochemistry of a 3-substituted cyclobutanecarboxylate.[20][21][22]

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the sample into a high-quality NMR tube.

-

Degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes to remove dissolved oxygen, which can interfere with the NOE effect.

NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons.

-

Set up a 2D NOESY experiment using standard pulse programs available on the spectrometer.

-

Key parameters to set:

-

Mixing time (d8): This is the most critical parameter. For small molecules (< 1000 Da), a mixing time of 300-800 ms is typically used. It may be necessary to run a series of NOESY experiments with different mixing times to optimize the NOE signals.

-

Acquisition time and number of scans: These should be sufficient to achieve a good signal-to-noise ratio.

-

Data Processing and Interpretation:

-

Process the 2D NOESY data using the spectrometer software. This typically involves Fourier transformation in both dimensions and phase correction.

-

Analyze the 2D spectrum for cross-peaks. The diagonal peaks correspond to the 1D ¹H spectrum. Off-diagonal cross-peaks indicate through-space interactions.

-

Look for cross-peaks between the protons on the C1 carboxylate group (or its ester) and the protons of the substituent at C3. The presence of such a cross-peak indicates a cis relationship. The absence of this cross-peak suggests a trans relationship.[17][19]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a molecule.[23] By diffracting X-rays through a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of all atoms.

Data Obtained:

-

Bond lengths and angles: Provides information about the geometry of the cyclobutane ring.

-

Dihedral angles: Quantitatively describes the puckering of the cyclobutane ring and the orientation of the substituents.[1][2]

-

Absolute configuration: Can be determined if a heavy atom is present in the molecule or by using a chiral derivatizing agent.

Table 2: Representative Dihedral Angles from X-ray Crystallography

| Compound | Isomer | Dihedral Angle (°)* | Reference |

| 1,3-Cyclobutanedicarboxylic acid | trans | ~150 | [1] |

| cis-3-Aminocyclohexanecarboxylic acid | cis | ~145 | [24][25] |

| (1S,3R)-3-Ammoniocyclohexanecarboxylate | trans | ~155 | [26] |

*Note: The dihedral angle is a measure of the puckering of the ring. A planar ring would have a dihedral angle of 180°. **Note: Cyclohexane derivatives are included for comparative purposes as direct crystallographic data for a wide range of 3-substituted cyclobutanecarboxylates is not readily available in a single source.

Visualization of Key Concepts and Workflows

Visual representations are invaluable for understanding the complex concepts and procedures discussed in this guide. The following diagrams, generated using the DOT language, illustrate key aspects of the stereochemistry of 3-substituted cyclobutanecarboxylates.

Diagram 1: Conformational Isomers of 1,3-Disubstituted Cyclobutane

Caption: General workflow for synthesis and analysis.

Conclusion

The stereochemistry of 3-substituted cyclobutanecarboxylates presents both a challenge and an opportunity for synthetic and medicinal chemists. The inherent conformational flexibility of the cyclobutane ring, coupled with the steric and electronic demands of the substituents, creates a complex stereochemical landscape. However, through the rational application of modern synthetic methodologies, including catalytic enantioselective [2+2] cycloadditions and diastereoselective reductions, coupled with powerful analytical techniques such as NMR spectroscopy and X-ray crystallography, the synthesis of stereochemically pure cyclobutane derivatives is now a tractable endeavor. This guide has provided a framework for understanding the fundamental principles of cyclobutane stereochemistry and has offered practical guidance for the synthesis and characterization of these important molecules. As the demand for structurally novel and stereochemically defined compounds continues to grow, the mastery of cyclobutane stereochemistry will undoubtedly remain a key area of research and development.

References

-

H. V. T. Nguyen, D. L. J. Clive, Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives, J. Org. Chem.2018 , 83 (17), 9878–9891. [Link]

-

Y. Xu, M. L. Conner, M. K. Brown, Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions, Angew. Chem. Int. Ed.2015 , 54 (41), 11918-11928. [Link]

-

IMSERC, TUTORIAL: 2D NOESY EXPERIMENT. [Link]

-

P. Yang, R.-X. Wang, X.-L. Huang, Y.-Z. Cheng, S.-L. You, Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition, J. Am. Chem. Soc.2023 , 145 (40), 21752–21759. [Link]

-

F. D'Acquarica, G. D'Angelo, L. Degennaro, A. Dondoni, A. Frongia, F. G. P. L. G. Piras, Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones, Molecules2013 , 18 (12), 15528-15575. [Link]

-

University of Missouri-St. Louis, 2D NOESY EXPERIMENT. [Link]

-

A. G. M. Barrett, D. C. Braddock, Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts, J. Am. Chem. Soc.2017 , 139 (39), 13939–13945. [Link]

-

S. Epistemeo, How to interpret a NOESY NMR spectrum, YouTube, 2012. [Link]

-

Y. Xu, M. L. Conner, M. K. Brown, Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions, Request PDF. [Link]

-

E. J. Corey, S. G. O'Donnell, Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis, Chem. Rev.2003 , 103 (4), 1449–1484. [Link]

-

P. R. C. G. M. Amorim, M. T. L. S. D. M. L. S. Maia, L. M. G. D. S. D. S. L. S. Maia, cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, Acta Crystallogr. Sect. E Struct. Rep. Online2007 , 63 (Pt 8), o3539. [Link]

-

The University of Chicago, 1D NOESY made easy, NMR Facility - Chemistry Department. [Link]

-

University of California, San Diego, 2D NOESY Collecting a NOESY. [Link]

-

University of Wisconsin-Madison, 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. [Link]

-

University of Maryland, Baltimore County, NOESY and ROESY. [Link]

-

Cantera, Viewing a reaction path diagram. [Link]

-

M. Barday, P. Bouillac, Y. Coquerel, M. Amatore, T. Constantieux, J. Rodriguez, Enantioselective Organocatalytic Syntheses and Ring‐Expansions of Cyclobutane Derivatives, Eur. J. Org. Chem.2021 , 2021 (21), 3023-3034. [Link]

-

Organic Syntheses, CYCLOBUTANECARBOXYLIC ACID. [Link]

-

Chemistry Shorts, How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!, YouTube, 2025. [Link]

-

K. Kuchitsu, J. D. Dunitz, 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane, Acta Crystallogr.1963 , 16 (12), 1233-1239. [Link]

-

D. Salihun, Complex GraphViz DOT Sample, GitHub. [Link]

-

DevTools daily, Real examples of Graphviz. [Link]

-

F. Forró, E. Fülöp, [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols], Acta Pharm. Hung.2003 , 73 (2), 91-100. [Link]

-

Organic Syntheses, 3-CHLOROCYCLOBUTANECARBOXYLIC ACID. [Link]

-

graphviz, Examples. [Link]

-

Iowa State University, NMR Coupling Constants, Chemical Instrumentation Facility. [Link]

-

University of California, Irvine, Coupling constants for 1H and 13C NMR. [Link]

-

A. M. F. de Sousa, A. M. S. da Costa, Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis, J. Chem. Educ.2017 , 94 (6), 778–781. [Link]

- Google Patents, Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid deriv

- Google Patents, Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid deriv

-

S. J. Miller, Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy, J. Am. Chem. Soc.2003 , 125 (46), 13952–13953. [Link]

-

R. J. Abraham, T. A. D. Smith, A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes, Magn. Reson. Chem.2011 , 49 (1), 43-50. [Link]

-

C. von Rabenau, Graphviz and dot: Generating Diagrams with Code, YouTube, 2022. [Link]

-

University of Calgary, Chapter 3 Notes. [Link]

-

G. H. Raza, J. Bella, A. L. Segre, Structures and NMR Parameters of 1,2-Diphenylcyclobutanes, J. Chem. Soc., Perkin Trans. 21999 , (12), 2735-2740. [Link]

-

J. M. G. M. de la Vega, M. J. R. Y. L. G. G. de la Vega, (1S,3R)-3-Ammoniocyclohexanecarboxylate, Acta Crystallogr. Sect. E Struct. Rep. Online2006 , 62 (Pt 10), o4465–o4467. [Link]

-

Organic Syntheses, CYCLOBUTYLAMINE. [Link]

-

National Center for Biotechnology Information, cis-3-Aminocyclohexanecarboxylic acid, PubChem Compound Database. [Link]

-

G. H. Raza, J. Bella, A. L. Segre, Structures and NMR Parameters of 1,2-Diphenylcyclobutanes, J. Chem. Soc., Perkin Trans. 21999 , (12), 2735-2740. [Link]

-

National Center for Biotechnology Information, 3-Aminocyclobutane-1-carboxylic acid, PubChem Compound Database. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chapter 3 Notes [web.pdx.edu]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ERIC - EJ1145974 - Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis, Journal of Chemical Education, 2017-Jun [eric.ed.gov]

- 10. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]

- 11. orgsyn.org [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rubingroup.org [rubingroup.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]

- 21. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 22. chem.as.uky.edu [chem.as.uky.edu]

- 23. youtube.com [youtube.com]

- 24. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Initial Synthesis of Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged structural motif in medicinal chemistry.[1][2] Its unique three-dimensional, puckered structure offers a scaffold that can impart desirable pharmacological properties, including metabolic stability, conformational rigidity, and improved binding affinity to biological targets.[1][2] Unlike planar aromatic rings, the non-planar nature of the cyclobutane core allows for precise spatial orientation of substituents, enabling chemists to explore chemical space with greater dimensionality.[1] This has led to the incorporation of cyclobutane derivatives in a growing number of clinical and preclinical drug candidates, where they serve as versatile building blocks for creating novel therapeutics.[1][3] Ethyl 3-(benzyloxy)cyclobutanecarboxylate is a key intermediate in the synthesis of more complex cyclobutane-containing molecules, making its efficient preparation a topic of significant interest to researchers in drug development.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of this compound suggests a straightforward disconnection at the ether linkage. This bond can be readily formed via a Williamson ether synthesis, a robust and well-established method for preparing ethers.[4][5][6] This approach identifies Ethyl 3-hydroxycyclobutanecarboxylate as a key precursor, which in turn can be synthesized from a corresponding keto-ester, Ethyl 3-oxocyclobutanecarboxylate. The synthesis of this keto-ester often begins with the construction of the cyclobutane ring itself, a fundamental challenge in organic synthesis.

Caption: Retrosynthetic analysis of this compound.

The Initial Synthetic Pathway: A Step-by-Step Elucidation

The initial and most common synthesis of this compound is a three-step process commencing with the formation of the cyclobutane ring, followed by reduction of a ketone, and culminating in an etherification reaction.

Step 1: Synthesis of Ethyl 3-oxocyclobutanecarboxylate

The construction of the cyclobutane core is often the most challenging step. One common method involves the cyclization of a malonic ester derivative. For instance, the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base like sodium ethoxide yields diethyl cyclobutane-1,1-dicarboxylate.[7][8] Subsequent hydrolysis and decarboxylation afford cyclobutanecarboxylic acid.[8] Conversion to the corresponding ethyl ester, followed by a series of steps to introduce the ketone at the 3-position, can be complex.

A more direct approach involves the hydrolysis and decarboxylation of intermediates like 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diethyl ester under acidic conditions to yield 3-oxocyclobutanecarboxylic acid, which can then be esterified.[9]

Step 2: Reduction of Ethyl 3-oxocyclobutanecarboxylate to Ethyl 3-hydroxycyclobutanecarboxylate

The reduction of the ketone in Ethyl 3-oxocyclobutanecarboxylate to the corresponding alcohol is a critical transformation. This is typically achieved using a mild reducing agent to avoid the reduction of the ester functionality.

Experimental Protocol: Reduction of Ethyl 3-oxocyclobutanecarboxylate

-

Reaction Setup: To a solution of Ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise. The choice of a protic solvent is crucial as it participates in the reaction mechanism by protonating the intermediate alkoxide.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess reducing agent and decompose the borate complexes.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-hydroxycyclobutanecarboxylate. Further purification can be achieved by column chromatography on silica gel.

Step 3: Williamson Ether Synthesis to Yield this compound

The final step involves the formation of the benzyl ether via a classic Sₙ2 reaction. The hydroxyl group of Ethyl 3-hydroxycyclobutanecarboxylate is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.[5][10]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of Ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C, add a strong base such as sodium hydride (NaH) (1.2 eq). The use of an aprotic solvent is key to prevent protonation of the highly reactive hydride base.[5]

-

Alkoxide Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the sodium alkoxide. The evolution of hydrogen gas will be observed.

-

Nucleophilic Attack: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting alcohol. Gentle heating may be required to drive the reaction to completion.

-

Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Characterization and Physicochemical Properties

The successful synthesis of this compound is confirmed through standard analytical techniques. The structural integrity and purity are typically assessed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol [11] |

| Boiling Point | 314.4 ± 35.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³[12] |

| Flash Point | 128.7 ± 20.5 °C[12] |

| LogP | 2.54[12] |

Conclusion and Future Perspectives

The initial synthesis of this compound provides a reliable and scalable route to this valuable building block. The methodologies described herein are foundational for researchers aiming to incorporate the 3-(benzyloxy)cyclobutane moiety into more complex molecular architectures. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the development of efficient and diverse synthetic strategies for accessing such key intermediates will remain a critical area of research in the field of medicinal chemistry. The unique conformational constraints and metabolic stability offered by the cyclobutane ring ensure that its derivatives will continue to be explored in the quest for next-generation drugs.[1][13]

References

-

Al-aboudi, A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 69-81. [Link]

-

Kuujia. (n.d.). 106596-81-0(this compound). Kuujia.com. [Link]

-

ResearchGate. (n.d.). A. Cyclobutane and cyclobutene motifs occur in many medicinally.... ResearchGate. [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

National Library of Medicine. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. National Library of Medicine. [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses. [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxycyclobutane-1-carboxylate. PubChem. [Link]

-

Capot Chemical. (n.d.). 106596-81-0 | this compound. Capot Chemical. [Link]

- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.

- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

ChemBK. (2024). ethyl 3-hydroxycyclobutane-1-carboxylate. ChemBK. [Link]

- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.

-

Organic Syntheses. (n.d.). 19 -. Organic Syntheses. [Link]

-

PubChem. (n.d.). Ethyl 3-oxocyclobutanecarboxylate. PubChem. [Link]

- Google Patents. (n.d.). CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone.

- Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.

-

PubChem. (n.d.). Ethyl cyclobutanecarboxylate. PubChem. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [wap.guidechem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 106596-81-0 | this compound - Capot Chemical [capotchem.com]

- 12. 106596-81-0(this compound) | Kuujia.com [kuujia.com]

- 13. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclobutane Scaffold: A New Dimension in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular architectures that can overcome the persistent challenges of drug development, including poor metabolic stability, low solubility, and off-target toxicity. For decades, aromatic rings have been a mainstay in drug design, valued for their predictable geometry and role in binding interactions. However, the very planarity and electron-rich nature of these motifs can be a double-edged sword, often leading to metabolic liabilities. This guide introduces the cyclobutane ring, a strained, three-dimensional saturated carbocycle, as a powerful and increasingly validated tool to "escape from flatland".[1][2] We will explore the unique physicochemical properties of the cyclobutane scaffold, detail its strategic applications as a bioisosteric replacement and conformational linchpin, and provide actionable experimental protocols for its synthesis and evaluation. By leveraging the distinct advantages of this underutilized motif, drug discovery teams can unlock new chemical space and design next-generation therapeutics with superior pharmaceutical profiles.

The Fundamental Nature of the Cyclobutane Ring

The utility of the cyclobutane ring in medicinal chemistry stems directly from its unique structural and electronic properties, which distinguish it from both acyclic linkers and other cyclic systems.

Ring Strain and Conformation

The cyclobutane ring possesses a significant amount of ring strain, approximately 26.3 kcal/mol, which is intermediate between the highly strained cyclopropane (28.1 kcal/mol) and the more stable cyclopentane (7.1 kcal/mol).[3] Despite this strain, it is relatively chemically inert compared to cyclopropane, making it a robust scaffold under physiological conditions.[3][4]

Crucially, cyclobutane is not planar. It adopts a puckered or "folded" conformation to relieve torsional strain, with C-C-C bond angles of about 88°, a deviation from the 90° of a planar square.[3][5] This non-planar, three-dimensional geometry is a cornerstone of its utility in drug design, offering a stark contrast to the flat nature of aromatic rings.[1][3] This puckered structure allows substituents to be projected into distinct spatial vectors, a feature that can be exploited for precise pharmacophore positioning.

Electronic Characteristics

The internal bond angles of the cyclobutane ring result in C-C bonds with increased p-character and C-H bonds with correspondingly more s-character.[3][4][6] This subtle electronic effect influences the ring's reactivity and interactions. The C-C bond lengths are slightly elongated to 1.56 Å (compared to 1.54 Å in ethane) due to 1,3 non-bonding repulsions, a feature that impacts its overall size and shape as a scaffold.[3]

Strategic Applications in Modern Drug Design

The incorporation of a cyclobutane moiety is a deliberate strategic choice aimed at resolving specific challenges in the hit-to-lead and lead optimization phases. Its applications are diverse, ranging from enhancing potency to improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conformational Restriction for Potency Enhancement